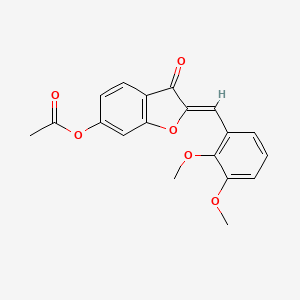

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, also known as DMBOA-AcAc, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been shown to possess a variety of pharmacological properties.

Scientific Research Applications

Epoxide and Oxirane Synthesis

- Epoxide Formation : The generation of dimethoxycarbene and its reaction with cyclohexanone to afford 2,2-dimethoxyspiro[2.5]-1-oxaoctane represents the first oxirane of a ketene acetal that could be isolated and characterized by spectroscopic methods. This work illustrates the potential of this compound in synthesizing unique molecular structures through carbene chemistry (Dawid et al., 2001).

Anti-microbial Evaluation and Docking Studies

- Synthesis and Anti-microbial Evaluation : A study focusing on the synthesis, characterization, docking studies, and anti-microbial evaluation of certain derivatives reveals the bioactive potential of compounds related to the target molecule. This research demonstrates the importance of structural modification in enhancing biological activities (Spoorthy et al., 2021).

Chemical Reactions and Mechanistic Insights

- Reactivity and Mechanisms : The reactions involving dimethoxycarbene and the generation of unique cyclic compounds underscore the versatility of the compound in synthetic organic chemistry. These studies provide insights into reaction mechanisms and the synthesis of novel heterocyclic structures, highlighting its utility in developing new materials and pharmaceuticals (Warkentin, 2009).

Synthesis of Heterocycles

- Heterocyclic Synthesis : The preparation of fused 2,3-dihydrofuran derivatives with the assistance of pyridinium ylide showcases another application in synthesizing nitrogen-containing heterocycles. This method emphasizes the compound's role in creating structurally diverse and potentially bioactive heterocycles (Wang et al., 2009).

Complexation and Metal-Organic Frameworks

- Metal-Organic Frameworks : Research on the synthesis and crystal structure of Schiff base-type Zinc(II) complexes hints at the applications of the compound in forming metal-organic frameworks (MOFs). These complexes have significant implications in catalysis, gas storage, and separation processes, indicating the compound's potential in inorganic and materials chemistry (Chai et al., 2016).

properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-4-6-15(22-2)19(12)23-3/h4-10H,1-3H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTROMGVUMSJIEG-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2727736.png)

![2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2727743.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2727745.png)

![N-mesityl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2727746.png)

![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B2727748.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2727750.png)

![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B2727752.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide](/img/structure/B2727754.png)